

# Application Notes and Protocols: Lincospectin in Swine Dysentery Research Models

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## Compound of Interest

Compound Name: *Lincospectin*

Cat. No.: *B1675474*

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

Swine dysentery is a severe mucohemorrhagic diarrheal disease primarily affecting grower-finisher pigs, leading to significant economic losses in the swine industry worldwide.[1] The primary etiological agent is the anaerobic spirochete *Brachyspira hyodysenteriae*, although other species such as *B. hampsonii* and *B. suanatina* have also been implicated.[1] The disease is characterized by inflammation of the large intestine, leading to dehydration, weight loss, and in severe cases, mortality.[1][2] **Lincospectin**, a combination of the lincosamide antibiotic lincomycin and the aminocyclitol antibiotic spectinomycin, is a widely used therapeutic and prophylactic agent against swine dysentery.[3] Lincomycin inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[3] This document provides detailed application notes and protocols for the use of **Lincospectin** in experimental swine dysentery research models.

## Data Presentation: Efficacy of Lincospectin in Swine Dysentery Models

The following tables summarize quantitative data from various studies on the efficacy of **Lincospectin** and its components in the prevention and treatment of swine dysentery.

Table 1: Prophylactic Efficacy of In-Feed Lincomycin-Spectinomycin Combination

Total Antibiotic Concentration (mg/kg of feed)	Treatment Duration	Study Type	Outcome	Reference
44	8 weeks	Experimental Challenge	Prevented the development of swine dysentery.	[4]
77	8 weeks	Experimental Challenge	Prevented the development of swine dysentery.	[4]
44	Until signs of disease disappear	Field Application	For control in herds with a history of swine dysentery.	[5]

Table 2: Therapeutic Efficacy of In-Feed Lincomycin

Lincomycin Concentration ( g/tonne of feed)	Treatment Duration	Study Type	Outcome	Reference
110	3 weeks or until signs of disease disappear	Field Application	Treatment of swine dysentery.	[5]
110 followed by 44	3 weeks (110g/tonne) then ongoing	Field Application	Treatment and control of swine dysentery.	[5]

Table 3: Therapeutic Efficacy of Lincomycin in Drinking Water

Lincomycin				
Concentration (mg/L of drinking water)	Treatment Duration	Study Type	Outcome	Reference
16.5	6-10 days	Experimental Challenge	Less effective than higher concentrations.	<a href="#">[6]</a> <a href="#">[7]</a>
33	6-10 days	Experimental Challenge	Suggested as the optimal concentration for treatment.	<a href="#">[6]</a> <a href="#">[7]</a>
66	6-10 days	Experimental Challenge	Effective for treatment.	<a href="#">[6]</a> <a href="#">[7]</a>
132	6-10 days	Experimental Challenge	Effective for treatment.	<a href="#">[6]</a> <a href="#">[7]</a>

## Experimental Protocols

### Experimental Model of Swine Dysentery Induction

This protocol describes the intragastric inoculation method for inducing swine dysentery in research settings.

Materials:

- Brachyspira hyodysenteriae culture (e.g., strain G44)
- Anaerobic broth medium (e.g., JBS broth)
- Spectrophotometer
- Centrifuge
- Gastric gavage tubes
- Syringes

- Sedatives (e.g., azaperone)
- Famotidine (or other H2 receptor antagonist)
- Pigs (e.g., 5-7 weeks old, from a herd with no history of swine dysentery)
- Non-medicated feed

#### Procedure:

- Animal Acclimation: House pigs individually or in small groups in pens with solid flooring. Provide ad libitum access to water and a non-medicated diet for at least 8 days to allow for acclimation to the new environment.[\[8\]](#)
- Inoculum Preparation:
  - Culture *B. hyodysenteriae* in an appropriate anaerobic broth medium until a desired cell density is reached (e.g.,  $10^8$ - $10^9$  genome equivalents/mL).
  - Confirm the concentration of the inoculum using methods such as quantitative PCR (qPCR).
- Inoculation Procedure:
  - Fast the pigs for 12-18 hours prior to inoculation to reduce gastric transit time.[\[9\]](#)[\[10\]](#)
  - Administer an oral dose of famotidine (1 mg/kg) to reduce gastric acid secretion.[\[11\]](#)
  - Sedate the pigs with an appropriate sedative (e.g., 8 mg/kg IM azaperone).[\[9\]](#)
  - Once sedated, administer the prepared inoculum (e.g., 50-100 mL of fresh broth culture) via a gastric gavage tube.[\[11\]](#)[\[12\]](#)
  - Repeat the inoculation for 3 consecutive days.[\[9\]](#)[\[12\]](#)
  - Return feed to the pigs approximately one hour after each inoculation.[\[9\]](#)

## Assessment of Clinical Signs and Disease Progression

#### Procedure:

- **Daily Clinical Observation:** Observe the pigs at least twice daily for clinical signs of swine dysentery, including anorexia, depression, and changes in fecal consistency.[\[8\]](#)
- **Fecal Scoring:** Score the fecal consistency daily using a standardized scoring system. An example of a fecal consistency scoring system is provided below:[\[8\]](#)
  - 0 = Normal, formed feces
  - 1 = Soft, semi-solid feces
  - 2 = Watery diarrhea
  - 3 = Mucoïd diarrhea
  - 4 = Mucohemorrhagic diarrhea (with blood)
- **Bacteriological and Molecular Analysis:**
  - Collect fecal samples at regular intervals (e.g., every 2-3 days) post-inoculation.
  - Perform anaerobic culture on selective media to isolate and quantify *B. hyodysenteriae*.[\[13\]](#)
  - Use qPCR to detect and quantify *B. hyodysenteriae* DNA in fecal samples.[\[14\]](#)

## Lincospectin Treatment Protocol

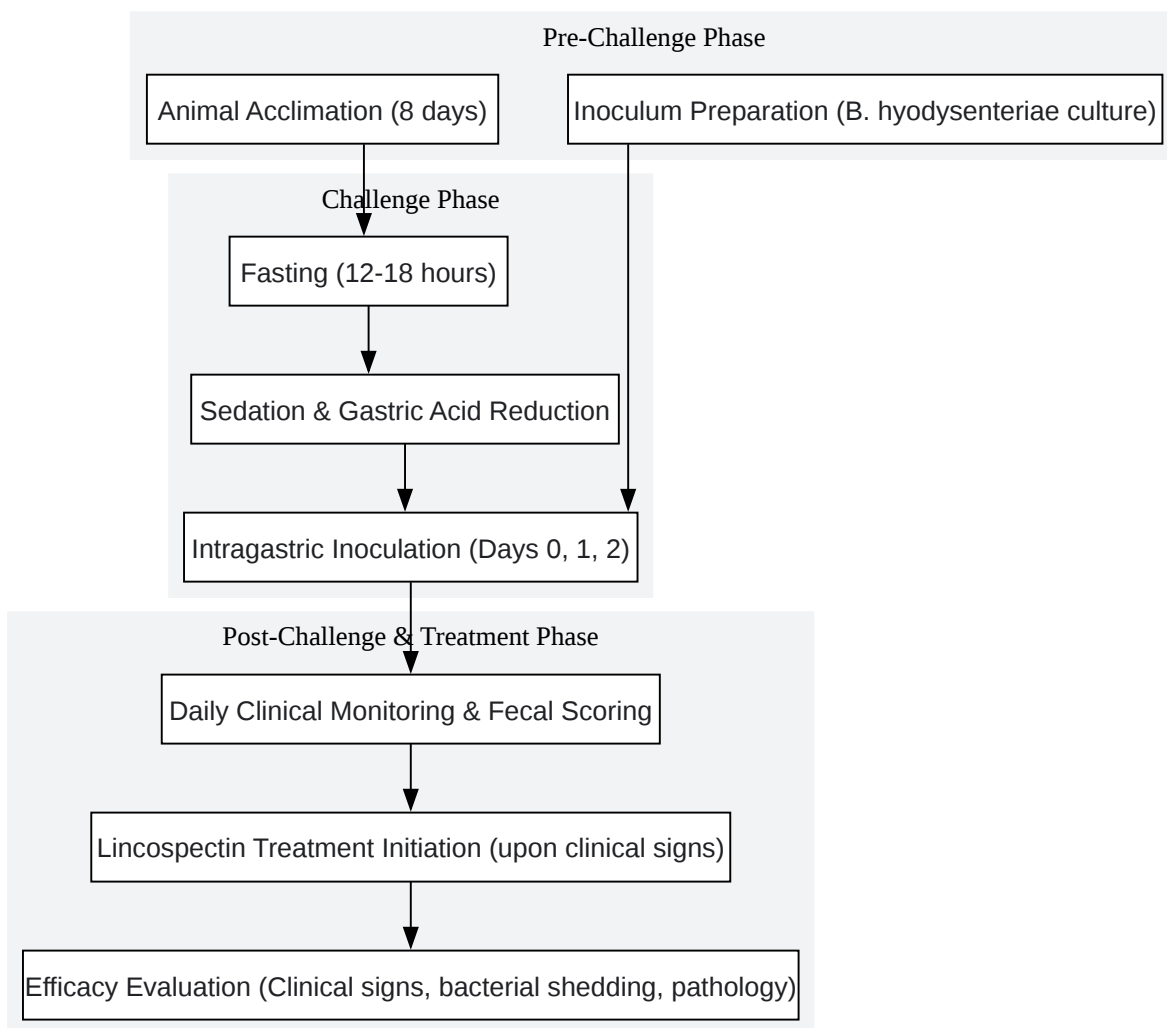
This protocol outlines a method for evaluating the therapeutic efficacy of **Lincospectin** in an established swine dysentery model.

#### Procedure:

- **Disease Establishment:** Following the induction of swine dysentery as described above, wait for the onset of clinical signs (e.g., fecal score  $\geq 2$ ) in the experimental animals. This typically occurs 7-10 days post-inoculation.[\[2\]](#)
- **Treatment Administration:**

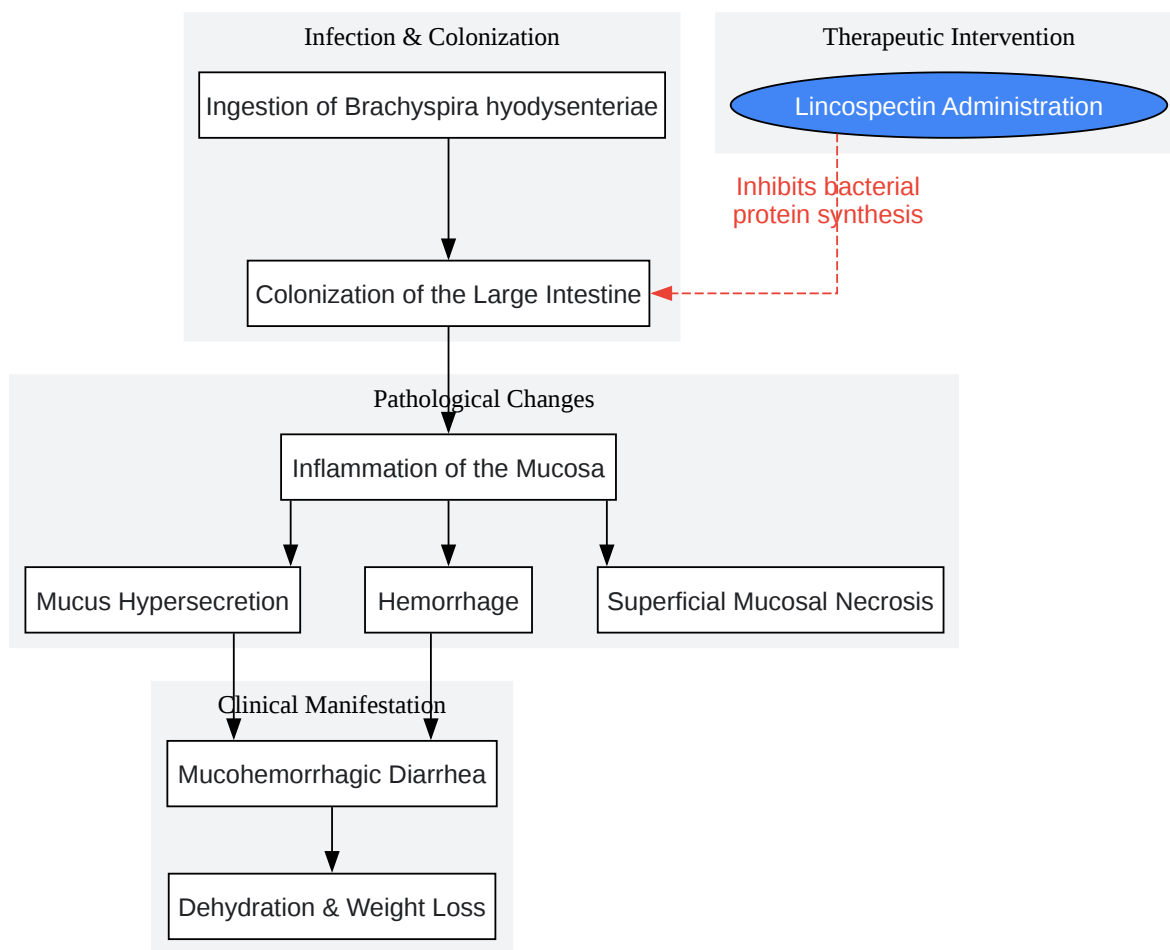
- In-water medication: Prepare fresh medicated drinking water daily containing the desired concentration of **Lincospectin**. For therapeutic efficacy studies, concentrations of lincomycin ranging from 33 to 132 mg/L can be used.[\[6\]](#)[\[7\]](#)
- In-feed medication: Incorporate **Lincospectin** into the feed at the desired concentration. For therapeutic purposes, a common inclusion rate for lincomycin is 110 g/tonne of feed.  
[\[5\]](#)
- Treatment Duration: Continue the treatment for a predetermined period, typically 6 to 10 days for in-water medication and up to 3 weeks for in-feed medication.[\[5\]](#)[\[6\]](#)
- Efficacy Evaluation:
  - Continue daily clinical scoring and fecal sample collection throughout the treatment period and for a follow-up period after treatment withdrawal.
  - Monitor for resolution of clinical signs (reduction in fecal scores).
  - Analyze fecal samples to determine the effect of treatment on the shedding of *B. hyodysenteriae*.
  - At the end of the study, perform necropsies to evaluate gross and microscopic lesions in the large intestine.[\[1\]](#)

## Visualizations



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Caption: Experimental workflow for a swine dysentery research model.



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Caption: Pathogenesis of swine dysentery and **Lincospectin** intervention.



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